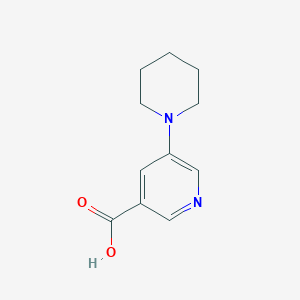
5-(Piperidin-1-yl)nicotinic acid
Overview
Description
“5-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 878742-33-7 . It has a molecular weight of 206.24 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) . This indicates that the compound has a piperidine ring attached to a nicotinic acid molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 206.24 . The compound is stored in a refrigerator .
Scientific Research Applications
1. Industrial Applications
5-(Piperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has potential industrial applications. Nicotinic acid itself is used as an antipelagic agent and is an essential nutrient found in vitamin PP, necessary for humans and animals. The industrial production of nicotinic acid typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process produces nitrous oxide, a potent greenhouse gas. Therefore, research has focused on ecological methods to produce nicotinic acid from commercially available raw materials, with the aim of meeting green chemistry needs and reducing environmental burdens (Lisicki, Nowak, & Orlińska, 2022).
2. Herbicidal Activity
Recent studies have explored the use of nicotinic acid derivatives, including this compound, for developing novel herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed promising herbicidal activity against various plants, indicating potential use in weed control. The structure-activity relationships highlighted in these studies could guide the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
3. Synthesis of Alkaloids
Nicotinic acid derivatives, including this compound, play a crucial role in the enantiomeric synthesis of various piperidine and pyrrolidine alkaloids found in tobacco. These alkaloids, such as nornicotine and anatabine, have natural occurrence in tobacco and hold importance in various biological activities. Research in this area has developed efficient synthetic pathways for these alkaloids, starting from common chiral precursors derived from nicotinic acid (Felpin et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
While specific future directions for “5-(Piperidin-1-yl)nicotinic acid” are not mentioned in the sources I found, piperidine derivatives have been the subject of ongoing research due to their wide range of bioactivities . They have potential therapeutic applications against various types of cancers and other diseases .
Mechanism of Action
Target of Action
5-(Piperidin-1-yl)nicotinic acid is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to exhibit a wide range of biological activities and are utilized in various therapeutic applications . .
Mode of Action
The mode of action of piperidine derivatives can vary depending on the specific compound. For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptors, leading to therapeutic effects . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. For instance, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . .
Biochemical Analysis
Biochemical Properties
5-(Piperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The compound’s piperidine ring is known to form hydrogen bonds with active site residues of these enzymes, thereby influencing their catalytic activities. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to enhance neurotransmitter release by modulating ion channel activities. It influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to altered gene expression and metabolic changes. In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, its interaction with NAD-dependent dehydrogenases results in the inhibition of these enzymes, leading to reduced cellular respiration and energy production. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This compound also affects the phosphorylation status of key signaling proteins, thereby influencing various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. In in vitro studies, short-term exposure to this compound results in immediate changes in enzyme activities and cell signaling, while long-term exposure can lead to sustained alterations in gene expression and cellular metabolism. In vivo studies have shown that the compound’s effects on cellular function can persist for several days after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key regulators of NAD biosynthesis. The compound’s influence on these enzymes can alter metabolic flux and affect the levels of various metabolites, including NAD and its derivatives. These interactions underscore the compound’s potential impact on cellular energy homeostasis and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes. The compound’s distribution is influenced by its affinity for these transporters, as well as its binding to plasma proteins. This affects its localization and accumulation in different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins. It can also be found in the nucleus, where it influences gene expression by modulating transcription factor activities. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing the compound to specific subcellular compartments. These modifications can affect the compound’s stability and interactions with other biomolecules .
Properties
IUPAC Name |
5-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDWYCKLOPCIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406235 | |
| Record name | 5-(piperidin-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878742-33-7 | |
| Record name | 5-(piperidin-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


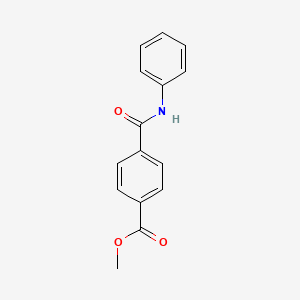
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
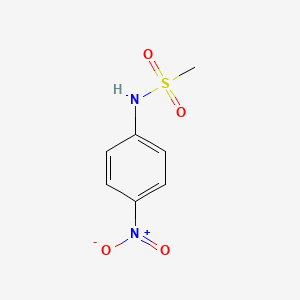
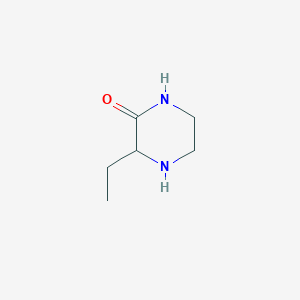
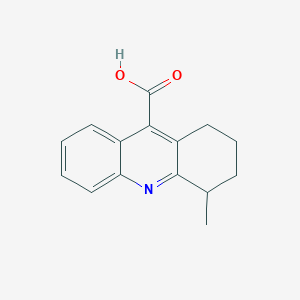
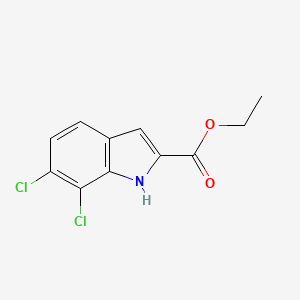
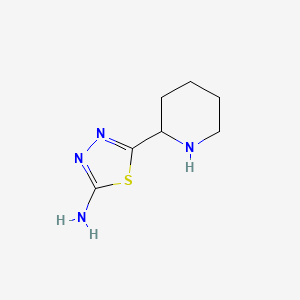
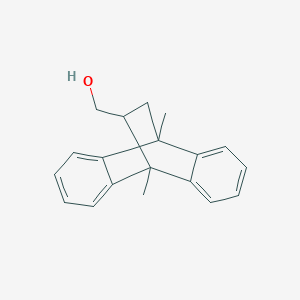
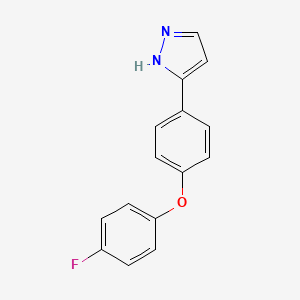


![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)


